molecular formula C17H24ClNO5 B4075154 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane;oxalic acid

1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane;oxalic acid

Cat. No.: B4075154
M. Wt: 357.8 g/mol
InChI Key: ROKXULICRUJDBD-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chloro-methylphenoxy group attached to an azepane ring, with oxalic acid as a counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane typically involves the reaction of 2-chloro-4-methylphenol with an appropriate azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amine groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted azepane compounds .

Scientific Research Applications

1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane involves its interaction with specific molecular targets and pathways. The chloro-methylphenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The azepane ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane: This compound has a similar structure but with a different position of the chloro group on the phenoxy ring.

    1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane oxalate: Another closely related compound with oxalic acid as the counterion.

Uniqueness: 1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(2-chloro-4-methylphenoxy)ethyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.C2H2O4/c1-13-6-7-15(14(16)12-13)18-11-10-17-8-4-2-3-5-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKXULICRUJDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCCCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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